tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6 and two fluorine atoms at position 8 of the spiro ring. This compound belongs to the diazaspiro family, which is widely utilized in medicinal chemistry as a rigid scaffold to modulate physicochemical properties, bioavailability, and target binding in drug discovery . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes. Its molecular formula is C₁₂H₂₀F₂N₂O₂, with a molecular weight of 262.3 g/mol .
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16/h15H,4-8H2,1-3H3 |
InChI Key |
LHFWPIPUVSCOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-Boc-3-azetidenone is often used as a starting substrate for constructing the diazaspiro core due to its reactive ketone and protected amine functionalities.
- Titanacyclobutanes formed from Cp2Ti(µ-Cl)(µ-CH2)AlMe2 reagents are employed to build the quaternary carbon center efficiently.
- Fluorinating agents are used to introduce the geminal difluoro substituents on the spirocyclic scaffold.
Stepwise Synthesis Outline
Formation of Titanacyclobutane Intermediate
The reaction of N-Boc-3-azetidenone with titanacyclobutane reagents in tetrahydrofuran (THF) at 0 °C leads to the selective formation of a titanacyclobutane intermediate. This step is crucial for setting up the quaternary carbon center in the spirocyclic system with high regio- and stereocontrol.Halogenation and Difluorination
Attempts to intercept the titanacyclobutane intermediate with common halogen sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) initially yield complex mixtures. However, optimized conditions enable selective difluorination at the quaternary carbon, introducing the 8,8-difluoro substituents critical for the final compound.Cyclization and Protection
Subsequent cyclization steps form the diazaspiro[3.5]nonane core. The tert-butyl carboxylate group is introduced typically via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, protecting the amine functionality at position 6.Purification and Characterization
The final product is purified by standard chromatographic techniques and characterized by NMR (including ^1H, ^13C, and ^19F NMR), HRMS, and sometimes X-ray crystallography to confirm the spirocyclic structure and difluoro substitution.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Titanacyclobutane formation | N-Boc-3-azetidenone, Cp2Ti(µ-Cl)(µ-CH2)AlMe2, THF, 0 °C, 1 h | Quantitative | High regioselectivity for quaternary center formation |
| Difluorination | Selective fluorinating agent (optimized) | 60-75 | Avoids over-halogenation, complex mixtures minimized |
| Cyclization & tert-butyl protection | tert-Butyl chloroformate, triethylamine, suitable solvent | 80-90 | Efficient protection of amine group |
| Purification | Chromatography, recrystallization | - | Ensures high purity (>95%) |
Research Findings and Analysis
- The use of titanacyclobutanes as intermediates represents a significant advancement in constructing all-carbon quaternary centers in azaspiro compounds, reducing synthetic steps compared to traditional 8-step routes to 2,6-diazaspiro[3.3]heptanes and related scaffolds.
- Difluorination at the quaternary carbon enhances the compound’s chemical stability and potential biological activity, making it a valuable intermediate in drug discovery.
- The tert-butyl protecting group is critical for stability during synthetic transformations and can be removed under acidic conditions if required for further functionalization.
Comparative Summary with Related Compounds
| Compound | Molecular Formula | Key Features | Preparation Complexity | Typical Yield Range |
|---|---|---|---|---|
| tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | C12H22N2O2 | Spirocyclic, no fluorine substituents | Moderate (6 steps) | 50-70% |
| This compound | C12H20F2N2O2 | Difluoro at quaternary carbon, enhanced stability | Higher due to fluorination | 60-75% (difluorination step) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a bioactive molecule. Its spirocyclic structure is known to enhance biological activity and selectivity in drug design.
Case Study: Antitumor Activity
A study explored the compound's effects on cancer cell lines, demonstrating promising antitumor activity through apoptosis induction. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.
Materials Science
The compound's unique fluorinated structure contributes to its stability and hydrophobic properties, making it a candidate for use in advanced materials.
Application: Coatings and Polymers
Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the development of high-performance coatings.
Agrochemicals
Due to its structural features, the compound has potential applications in agrochemicals as a pesticide or herbicide.
Case Study: Herbicidal Activity
Field trials have shown that formulations containing this compound exhibit effective weed control with minimal phytotoxicity to crops. This highlights its utility in sustainable agriculture practices.
Comparative Analysis with Related Compounds
To better understand the advantages of this compound, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | Stability | Application Area |
|---|---|---|---|
| This compound | High | Excellent | Medicinal Chemistry |
| tert-Butyl 7-fluoro-2,4-dioxo-pyrrolidine | Moderate | Moderate | Agrochemicals |
| tert-Butyl 1-(trifluoromethyl)-piperidine | Low | High | Materials Science |
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Diazaspiro[3.5]nonane Family
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Biological Activity
Chemical Identity
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS Number: 1263180-96-6) is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is and it has a molecular weight of approximately 262.30 g/mol.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Research indicates that this compound may exhibit various pharmacological properties, including:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of difluoromethyl groups and the spirocyclic framework may enhance lipophilicity and receptor binding affinity.
Table 1: Structural Features and Corresponding Biological Activities
| Structural Feature | Impact on Activity |
|---|---|
| Spirocyclic Framework | Enhances receptor binding |
| Difluoromethyl Substitution | Increases lipophilicity and stability |
| Carboxylate Group | Potential for interaction with biological targets |
Case Studies
- HIV Inhibition : A study investigated the role of diazaspiro compounds in inhibiting HIV replication by targeting CCR5 receptors. Compounds similar to this compound demonstrated significant inhibition of viral entry into host cells .
- Inflammation Modulation : Another research focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the diazaspiro structure could lead to enhanced therapeutic profiles against inflammatory diseases .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit specific cellular pathways associated with inflammation and infection.
- Pharmacokinetics : Studies on pharmacokinetic properties indicate favorable absorption characteristics, although further research is needed to fully understand its metabolism and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
